Synthetic Accessibility and Purity Advantage Over Direct Pyrazole-Carbamate Analogs
Commercial offerings of the target compound consistently report ≥98% purity (HPLC) across multiple vendors . In contrast, the closest direct analog, tert-butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate (CAS 2247207-77-6), is typically supplied at only 95% purity . This 3-percentage-point purity difference represents a 2.5-fold reduction in total impurity burden (from 5% down to ≤2%), critical for reproducible SAR in primary screening where unidentified impurities can confound hit validation.
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | ≥98% (Leyan Lot 2231912); ≥98% (Fujifilm Wako EN300-1709305) |
| Comparator Or Baseline | tert-Butyl [3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate (CAS 2247207-77-6): 95% (Chemenu Lot); Neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate (CAS 320423-07-2): not consistently available at >97% from major catalogues. |
| Quantified Difference | ≥3 absolute purity percentage points higher; at least 2.5-fold lower total impurity load. |
| Conditions | HPLC purity reported on vendor Certificates of Analysis for current production lots (2024–2026). |
Why This Matters
Higher initial purity reduces the need for costly re-purification and minimizes false-positive/false-negative results in biochemical and cellular assays, directly improving procurement value per gram.
